![molecular formula C25H26N4O3S B2531028 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1261009-12-4](/img/structure/B2531028.png)
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where 2-chloro N-aryl substituted acetamide derivatives were synthesized . These methods likely involve multi-step reactions, purification, and characterization of intermediates and final products. The synthesis process is typically followed by various spectroscopic analyses, such as LCMS, IR, 1H, and 13C NMR, to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as those mentioned in the papers, is characterized using spectroscopic methods. The 1H and 13C NMR spectroscopy are particularly useful in determining the structure and confirming the identity of the synthesized compounds . The 3D-QSAR model mentioned in the second paper provides insights into the effect of different substitutions on the acetamide moiety, which could be relevant for understanding the structure-activity relationship of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are likely to include amide bond formation, aromatic substitutions, and the introduction of sulfanyl groups. The reactivity of the compound can be inferred from the functional groups present in its structure, such as the acetamide moiety, which is a key feature in the compounds studied for their binding to the Peripheral Benzodiazepine Receptor (PBR) .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from its molecular structure. The presence of the methoxyphenyl group suggests potential hydrophobic interactions, while the acetamide group could be involved in hydrogen bonding. The compound's solubility, melting point, and stability would be influenced by these functional groups and the overall molecular architecture. The cytotoxicity data from the first paper, although for different compounds, provides a reference for the potential biological activity of the compound, which could be explored in similar cell lines .
Relevant Case Studies
The first paper provides a case study where novel compounds were evaluated for their in vitro anticancer activity on human leukemic cell lines, including PANC-1, HepG2, and MCF7 . This suggests that the compound could also be evaluated in a similar context to determine its potential as an anticancer agent. The second paper discusses the binding studies of acetamide derivatives to PBR, indicating that the compound could be studied for its interaction with similar receptors .
Applications De Recherche Scientifique
Anticancer Applications
- A study by Al-Sanea et al. (2020) investigated the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. These compounds exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
- Another study focused on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds displayed potent anticancer activity against various human cancer cell lines, suggesting their utility in cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Applications
- Research by Hossan et al. (2012) detailed the synthesis and antimicrobial activity of various pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material. The compounds demonstrated significant antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
- Kerru et al. (2019) synthesized N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives with potent antimicrobial potency against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kerru et al., 2019).
Propriétés
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-14-29-24(31)23-22(20(15-26-23)17-8-6-5-7-9-17)28-25(29)33-16-21(30)27-18-10-12-19(32-2)13-11-18/h5-13,15,26H,3-4,14,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRVZNYRDQMHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

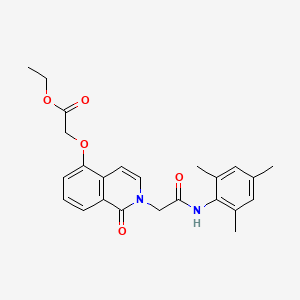
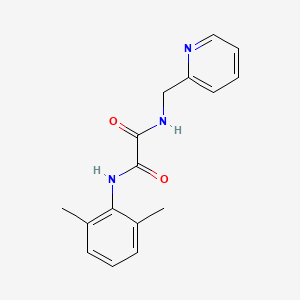
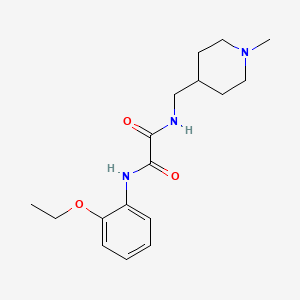
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)
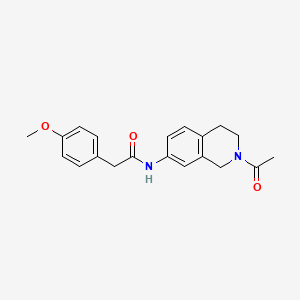
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)
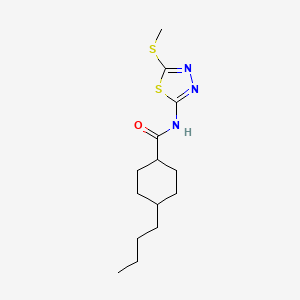
![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
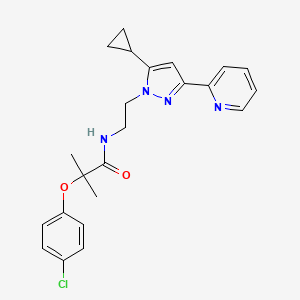
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)
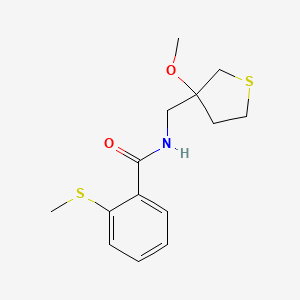
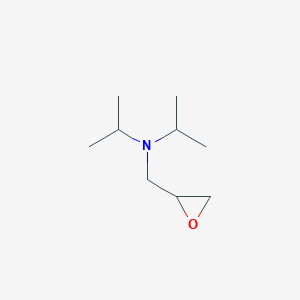
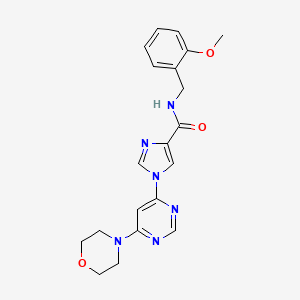
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)